molecular formula C14H11F2N3 B14802695 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile

2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile

Cat. No.: B14802695
M. Wt: 259.25 g/mol
InChI Key: ITGBGBCZKSIVQW-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile: is a chemical compound with the molecular formula C14H11F2N3 and a molecular weight of 259.254 g/mol . This compound is characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzonitrile ring, and a propyl-substituted pyrimidine ring at the 4 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile is unique due to the combination of fluorine substitutions and the propylpyrimidine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11F2N3

Molecular Weight

259.25 g/mol

IUPAC Name

2,6-difluoro-4-(5-propylpyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C14H11F2N3/c1-2-3-9-7-18-14(19-8-9)10-4-12(15)11(6-17)13(16)5-10/h4-5,7-8H,2-3H2,1H3

InChI Key

ITGBGBCZKSIVQW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1)C2=CC(=C(C(=C2)F)C#N)F

Origin of Product

United States

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